

2-Chloro-5-cyanophenol structural analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Chloro-3-hydroxybenzonitrile*

Cat. No.: *B2411505*

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-5-cyanophenol

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Chloro-5-cyanophenol (IUPAC: 2-chloro-5-hydroxybenzonitrile), a substituted phenol of interest to researchers in medicinal chemistry and materials science. As a molecular scaffold, cyanophenols are vital precursors in the synthesis of pharmaceuticals, liquid crystals, and pesticides.^[1] The precise substitution pattern of chloro, cyano, and hydroxyl groups imparts unique physicochemical properties, making rigorous structural verification essential for its application in drug development and quality control. This document details a multi-technique approach, integrating chromatographic methods with spectroscopic analysis (NMR, IR, MS) and discussing the definitive role of X-ray crystallography. The causality behind experimental choices is emphasized, providing field-proven insights for scientists and drug development professionals.

Compound Identity and Physicochemical Properties

A thorough analysis begins with establishing the fundamental identity of the molecule. 2-Chloro-5-cyanophenol is a small organic molecule whose properties are defined by the interplay of its three functional groups on the benzene ring.

Property	Value	Source
IUPAC Name	2-chloro-5-hydroxybenzonitrile	[2]
CAS Number	188774-56-3	[2]
Molecular Formula	C ₇ H ₄ CINO	[2]
Molecular Weight	153.56 g/mol	[2]
Monoisotopic Mass	152.9981414 Da	[2]
SMILES	C1=CC(=C(C=C1O)C#N)Cl	[2]
InChIKey	KGPMBYRSXTTZLG- UHFFFAOYSA-N	[2]

The presence of chloro- and cyano- groups, both electron-withdrawing, and a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, suggests its potential as a versatile intermediate. Analogous structures, such as 2-chloro-5-nitrobenzoic acid derivatives, have been investigated for potent antibacterial and anticancer properties, highlighting the importance of this chemical class in drug discovery.[\[3\]](#)[\[4\]](#) Therefore, unambiguous characterization is the first critical step in any research and development workflow.

Chromatographic Analysis: Purity and Isomer Separation

Rationale: Before spectroscopic elucidation, establishing the purity of the analyte is paramount. For substituted aromatics, the primary concern is often the presence of regioisomers (positional isomers) which can have nearly identical physical properties but vastly different biological activities. Chromatographic methods are the gold standard for separating these closely related species.

Gas Chromatography (GC)

Expertise & Experience: GC is an ideal technique for analyzing volatile and thermally stable compounds like substituted phenols. The choice of a mid-polarity stationary phase, such as one containing phenyl and cyanopropyl groups, is strategic. This composition provides multiple interaction mechanisms (dipole-dipole, π - π stacking) necessary to resolve isomers that differ

only in the substitution pattern on the aromatic ring. Derivatization is sometimes employed for phenols to reduce peak tailing and improve thermal stability, but direct analysis is often feasible.[5][6]

Self-Validating Protocol: GC-FID for Purity Assessment

- **System Preparation:** Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Rtx-35, 30 m x 0.25 mm, 1.0 μ m film).[6]
- **Sample Preparation:** Prepare a ~5 mg/mL solution of 2-Chloro-5-cyanophenol in a high-purity solvent like methanol or acetonitrile.
- **GC Conditions:**
 - Inlet: 240°C, Split ratio 25:1.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature of 100°C, ramp at 10°C/min to 210°C, hold for 10-15 minutes.
 - Detector: FID at 240°C.
- **Data Analysis:** The purity is assessed by the area percentage of the main peak relative to all other peaks in the chromatogram. The detection and quantification of any regioisomer impurities (e.g., 5-chloro-2-hydroxybenzonitrile, 2-chloro-4-hydroxybenzonitrile) should be validated using reference standards if available.[7][8]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is a powerful alternative for purity analysis, particularly for compounds that may be thermally sensitive or less volatile. A C18 column is the workhorse for separating moderately polar molecules. The mobile phase composition is critical; a mixture of acetonitrile and water provides the necessary polarity range, while a small amount of acid (e.g., phosphoric or formic acid) sharpens peaks by suppressing the ionization of the phenolic hydroxyl group.[9]

Self-Validating Protocol: RP-HPLC-UV for Purity Determination

- System Preparation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to the aqueous component and degas the final mixture.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30°C.
 - Detection: UV at 254 nm.
- Data Analysis: Purity is determined by the relative peak area. Retention time serves as the qualitative identifier.

[Click to download full resolution via product page](#)

Caption: Chromatographic analysis workflow for purity assessment.

Spectroscopic Structural Elucidation

Once purity is confirmed, a combination of spectroscopic techniques is used to piece together the molecular structure. Each method provides a unique and complementary set of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ^1H NMR reveals the number of different proton environments and their neighboring protons, while ^{13}C NMR maps the carbon skeleton. For

substituted phenols, the choice of solvent is critical, as protic solvents can lead to the exchange of the hydroxyl proton, causing its signal to broaden or disappear.[10] Aprotic solvents like deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) are preferred.[11]

Expected ^1H NMR Data (400 MHz, DMSO-d_6) The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.[12]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.7	d	~2.5
H-4	~7.3	dd	~8.5, 2.5
H-3	~7.1	d	~8.5
-OH	~10-12 (variable)	br s	-

Expected ^{13}C NMR Data (100 MHz, DMSO-d_6) The spectrum will show 7 distinct carbon signals. The chemical shifts can be predicted based on substituent effects. The carbon bearing the hydroxyl group will be significantly downfield, as will the carbons attached to the electron-withdrawing chloro and cyano groups.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-CN	~118
C-Cl	~135
C-OH	~158
C-H (Aromatic)	~115 - 135
C-CN (ipso)	~105

Self-Validating Protocol: NMR Analysis

- Sample Preparation: Dissolve 10-20 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm).
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
- Data Interpretation: Integrate the proton signals to confirm the proton count. Analyze the splitting patterns (multiplicity) and coupling constants to establish connectivity between adjacent protons. Correlate the ¹H and ¹³C spectra using 2D techniques like HSQC and HMBC for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-Chloro-5-cyanophenol, we expect to see characteristic absorption bands for the O-H (hydroxyl), C≡N (nitrile), C-Cl (chloro), and aromatic C=C bonds.

Expertise & Experience: The O-H stretching vibration in phenols is particularly informative. In a concentrated sample (or solid state), intermolecular hydrogen bonding will cause this peak to appear as a strong, broad band. In a very dilute solution in a non-polar solvent, this broad band is replaced by a sharp, weaker peak at a higher frequency, corresponding to the "free" O-H stretch.[13]

Expected FTIR Data (Solid State, ATR)

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Phenol O-H	Stretch (H-bonded)	3400 - 3200	Strong, Broad
Nitrile C≡N	Stretch	2240 - 2220	Strong, Sharp
Aromatic C=C	Stretch	1600 - 1450	Medium-Strong
Phenol C-O	Stretch	1260 - 1180	Strong
Aryl C-Cl	Stretch	1100 - 1000	Medium

Self-Validating Protocol: FTIR-ATR Analysis

- System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Acquire a background spectrum.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
- Data Analysis: The software will automatically subtract the background from the sample spectrum. Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[14][15]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. The choice of ionization technique is crucial for analyzing small molecules.

Expertise & Experience:

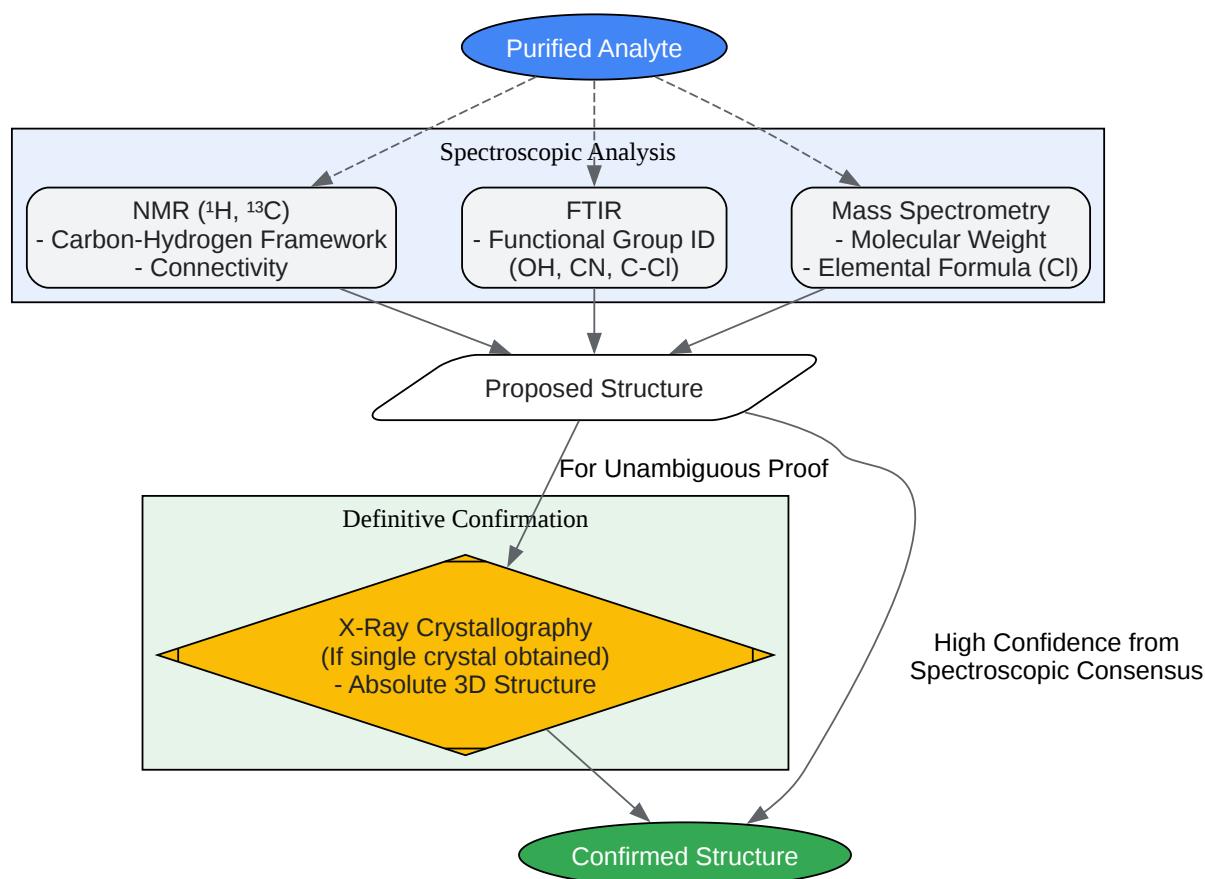
- Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam. It is excellent for structural elucidation as it produces many reproducible fragment ions,

creating a unique "fingerprint" for the compound. It is best suited for volatile and thermally stable compounds.[16][17]

- Electrospray Ionization (ESI): A "soft" ionization technique ideal for less volatile or thermally sensitive molecules. It typically produces the protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$ with minimal fragmentation, providing a clear determination of the molecular weight.[18][19]

Expected Mass Spectrometry Data (EI) The mass spectrum will show a molecular ion peak $[M]^+$. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an ~3:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M and M+2) separated by 2 m/z units, with a 3:1 intensity ratio, confirming the presence of one chlorine atom.

m/z Value	Predicted Identity	Notes
153/155	$[M]^+$	Molecular ion peak, showing the characteristic 3:1 isotope pattern for chlorine.
125/127	$[M-\text{CO}]^+$	Loss of carbon monoxide from the phenol ring.
118	$[M-\text{Cl}]^+$	Loss of the chlorine atom.
90	$[M-\text{Cl}-\text{HCN}]^+$	Subsequent loss of hydrogen cyanide from the nitrile group.


Self-Validating Protocol: GC-MS (EI) Analysis

- System Preparation: Use a GC-MS system where the GC is set up as described in Section 2.1.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Scan a range of m/z 40-300.

- Data Acquisition: Inject the sample into the GC. The mass spectrometer will record spectra for all compounds as they elute from the column.
- Data Analysis: Extract the mass spectrum for the main peak. Identify the molecular ion $[M]^+$ and confirm the chlorine isotope pattern. Propose structures for the major fragment ions to corroborate the assigned structure.

Integrated Structural Verification Workflow

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the complete structural verification of 2-Chloro-5-cyanophenol.

Definitive Method: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides a highly confident structural assignment, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map

of the molecule in the solid state. This technique is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

General Protocol:

- Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
- Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a model of the electron density. This model is refined to determine the precise atomic positions.

While a published crystal structure for 2-Chloro-5-cyanophenol was not available at the time of this writing, this method represents the final and definitive step for structural confirmation in a research setting.

Safety and Handling

Based on GHS classifications for this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[\[2\]](#) The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. [\[2\]](#) All handling should be performed in a well-ventilated chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Chloro-2-hydroxybenzonitrile | C7H4CINO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-hydroxybenzonitrile | C7H4CINO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
- 14. scielo.br [scielo.br]
- 15. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 18. acdlabs.com [acdlabs.com]
- 19. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-5-cyanophenol structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2411505#2-chloro-5-cyanophenol-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com